[1,1-Biphenyl]-2,3-diol,4-methyl-

Enzyme kinetics Substrate specificity Extradiol dioxygenase

4-Methyl-2,3-dihydroxybiphenyl (4-Me-DHB) is the definitive low-activity substrate in the monomethyl DHB series for BphC extradiol dioxygenase. Its rank-last apparent specificity and a uniquely unstable meta-cleavage product (4-Me-HOPDA, t½ ~4 s) make it essential for studying enzyme inactivation kinetics and adventitious iron oxidation. Critically, positional isomers (5-Me-DHB, 6-Me-DHB) are not functionally interchangeable; substituting them will alter kinetic outcomes and preclude accurate SAR analysis of 4-substituent steric effects. This compound is also the key reference standard for developing derivatization-based LC-MS/MS methods to quantify labile meta-cleavage products. Always verify regioisomeric identity before purchase—generic biphenyl diols will not yield equivalent experimental data.

Molecular Formula C13H12O2
Molecular Weight 200.237
CAS No. 116962-33-5
Cat. No. B570851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1-Biphenyl]-2,3-diol,4-methyl-
CAS116962-33-5
Molecular FormulaC13H12O2
Molecular Weight200.237
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C2=CC=CC=C2)O)O
InChIInChI=1S/C13H12O2/c1-9-7-8-11(13(15)12(9)14)10-5-3-2-4-6-10/h2-8,14-15H,1H3
InChIKeyBCCRQVKNFNTTAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2,3-dihydroxybiphenyl (CAS 116962-33-5): Procurement-Relevant Identity and Class Positioning


[1,1-Biphenyl]-2,3-diol,4-methyl- (4-methyl-2,3-dihydroxybiphenyl, 4-Me-DHB) is a catecholic biphenyl derivative bearing hydroxyl groups at the 2- and 3-positions and a methyl substituent at the 4-position of the biphenyl scaffold [1]. It belongs to the alkylated 2,3-dihydroxybiphenyl (DHB) family, compounds of central importance in microbial biphenyl catabolism studies and lignin valorization research [1]. Its computed physicochemical profile (LogP ~3.07, polar surface area 40.46 Ų) [2] differentiates it from non-methylated DHB and positional isomers, making regioisomeric identity a critical procurement variable.

Why 4-Methyl-2,3-dihydroxybiphenyl Cannot Be Substituted by Other Alkylated DHBs or Simple Catechols


Alkylated 2,3-dihydroxybiphenyls are not functionally interchangeable. The position of the methyl substituent on the catechol ring dictates substrate recognition, catalytic turnover, and product stability when processed by key catabolic enzymes such as BphC (2,3-dihydroxybiphenyl 1,2-dioxygenase) [1]. Among the three monomethyl positional isomers (4-Me, 5-Me, 6-Me-DHB), 4-Me-DHB exhibits the lowest apparent specificity for BphC and yields a meta-cleavage product (4-Me-HOPDA) with uniquely poor stability under physiological conditions, making it a distinct chemical tool rather than a generic biphenyl diol [1]. Substituting 4-Me-DHB with the unsubstituted parent DHB, or with 5-Me-DHB or 6-Me-DHB, would alter enzyme kinetic outcomes and preclude the study of 4-substituent steric and electronic effects on extradiol dioxygenase catalysis [1][2].

Quantitative Differentiation Evidence for 4-Methyl-2,3-dihydroxybiphenyl Versus Closest Analogs


BphC Apparent Specificity Ranking: 4-Me-DHB Is the Poorest Substrate Among Monomethyl DHB Isomers

BphC from Burkholderia xenovorans LB400 catalyzed meta-cleavage of methylated DHBs with apparent specificities (kcat_app/KM_app) that were 20–70% of unsubstituted DHB, following the rank order: DHB > 5-Me-DHB > 6-Me-DHB > 4-Me-DHB [1]. This places the 4-methyl isomer at the bottom of the specificity hierarchy among monomethyl congeners, providing a clear quantitative basis for selecting 4-Me-DHB when the lowest enzymatic turnover is required for mechanistic or inhibition studies [1].

Enzyme kinetics Substrate specificity Extradiol dioxygenase

Steady-State Kinetic Parameters: 4-Me-DHB Exhibits Reduced kcat and Tighter KM Relative to Unsubstituted DHB

Under identical assay conditions, BphC cleaved 4-Me-DHB with an apparent kcat of ~3.2 s⁻¹ and apparent KM of ~16 μM, whereas unsubstituted DHB exhibited kcat ~12 s⁻¹ and KM ~36 μM [1]. Thus, 4-Me-DHB shows approximately 3.8-fold lower catalytic turnover but ~2.3-fold tighter binding affinity compared to the parent DHB, a kinetic signature that is distinct from the 5-Me and 6-Me isomers [1].

Michaelis-Menten kinetics Enzyme catalysis BphC dioxygenase

Unique Product Instability: 4-Me-HOPDA Undergoes Rapid Spontaneous Conversion Distinct from Other Me-HOPDAs

The BphC-catalyzed ring-cleavage product of 4-Me-DHB, 4-Me-HOPDA, rapidly converted to a colorless species with a half-life of approximately 4 seconds under the reaction conditions (potassium phosphate, I=0.1 M, pH 7.5, 25 °C) [1]. This instability was not observed for the 3-Me-HOPDA or 5-Me-HOPDA products, indicating that the 4-methyl substitution uniquely destabilizes the dienolate chromophore [1].

Meta-cleavage product stability HOPDA Dienolate chemistry

Mass Spectrometry Detection: 4-Me-HOPDA Requires Derivatization Unlike 3-Me- and 5-Me-HOPDA

Under standard mass spectrometry conditions used for HOPDA detection, the parent ion for 4-Me-HOPDA was not observed, whereas 3-Me-HOPDA and 5-Me-HOPDA were readily detected [1]. Identification of 4-Me-HOPDA required derivatization with ammonia to produce the more stable pyridinal derivative, a step not needed for the 3- and 5-methyl congeners [1].

Mass spectrometry Derivatization Analytical method development

Physicochemical Differentiation: Computed LogP and PSA Relative to Unsubstituted DHB

The computed LogP of 4-Me-DHB is 3.07 (cLogP), compared to unsubstituted 2,3-dihydroxybiphenyl which has a lower predicted LogP due to the absence of the methyl group [1]. The polar surface area of 4-Me-DHB is 40.46 Ų [1]. While direct experimental LogP data for all isomers is unavailable, the predicted difference provides a procurement-relevant rationale: 4-Me-DHB offers increased lipophilicity vs. DHB (unsubstituted), which may affect membrane permeability, solubility, and partitioning in biphasic biocatalysis systems.

Lipophilicity Polar surface area ADME prediction

Gram-Scale Synthetic Accessibility via Directed ortho Metalation–Suzuki-Miyaura Strategy

4-Me-DHB was synthesized on gram scale using a Directed ortho Metalation (DoM)–Suzuki-Miyaura cross-coupling strategy, with the structure unambiguously confirmed by X-ray crystallography [1]. The DoM approach provides regiospecific access to the 4-methyl isomer, avoiding isomeric mixtures that arise from non-directed electrophilic substitution routes [1]. This synthetic route is distinct from those used for 5-Me-DHB and 6-Me-DHB, which required different protecting group and metalation sequences [1].

Synthetic methodology DoM cross-coupling Gram-scale preparation

High-Confidence Application Scenarios for 4-Methyl-2,3-dihydroxybiphenyl Derived from Quantitative Evidence


BphC Mechanism-of-Action and Inactivation Studies

4-Me-DHB serves as an optimal low-activity substrate for BphC dioxygenase mechanism studies. Its rank-last apparent specificity among monomethyl DHBs (DHB > 5-Me > 6-Me > 4-Me) [1] and its uniquely unstable ring-cleavage product (4-Me-HOPDA, t½ ~4 s) [1] make it the preferred choice for investigating BphC inactivation kinetics and adventitious iron oxidation without interference from accumulated chromophoric product.

Biphenyl Catabolic Pathway Intermediate for Lignin Valorization Research

In microbial lignin degradation models, 4-Me-DHB represents a methyl-substituted catecholic intermediate relevant to the catabolism of lignin-derived biphenyls. Its distinct kinetic signature with BphC [1] enables researchers to probe how methyl substituent position affects flux through the meta-cleavage pathway, directly informing metabolic engineering strategies for lignin-to-chemicals bioprocessing [1].

Development of Derivatization-Dependent Analytical Methods for HOPDA Detection

The inability to detect 4-Me-HOPDA by standard MS without ammonia derivatization, in contrast to 3-Me-HOPDA and 5-Me-HOPDA [1], positions 4-Me-DHB as a critical reference standard for developing and validating derivatization-based LC-MS/MS methods for quantifying structurally labile meta-cleavage products in complex biological matrices.

Structure-Activity Relationship (SAR) Studies of Extradiol Dioxygenase Substrates

4-Me-DHB completes the set of monomethyl DHB positional isomers (4-Me, 5-Me, 6-Me) required for systematic SAR analysis of BphC substrate recognition. The kinetic parameters (kcat ~3.2 s⁻¹, KM ~16 μM) and the distinct product stability profile [1] provide a data point at the low-activity extreme of the series, essential for computational docking, QM/MM modeling, and directed evolution campaigns targeting altered substrate specificity [1].

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